N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide
Description
Introduction and Research Context
Historical Development of Sulfanylethyl-Benzenecarboxamide Derivatives
The sulfanylethyl-benzenecarboxamide scaffold emerged as a structurally versatile framework in the late 20th century, building upon the foundational discovery of sulfonamide-based therapeutics in the 1930s. Early derivatives prioritized antibacterial activity, but subsequent modifications introduced substituents like the 4-chlorophenylsulfanyl group to enhance target specificity and metabolic stability. The integration of trimethoxybenzenecarboxamide, a moiety known for its planar aromaticity and hydrogen-bonding capacity, marked a pivotal shift toward multifunctional drug design.
Key milestones include:
- 1980s–1990s : Development of benzenecarboxamide derivatives as kinase inhibitors, leveraging the carboxamide group’s ability to form critical hydrogen bonds with ATP-binding pockets.
- Early 2000s : Introduction of sulfanylethyl linkers to improve solubility and bioavailability, as seen in protease inhibitor prototypes.
- 2010s–Present : Systematic exploration of para-substituted aryl groups (e.g., 4-chlorophenyl) to modulate electronic and steric properties, culminating in compounds like N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide.
Significance in Medicinal Chemistry Research
This compound exemplifies the strategic fusion of three pharmacologically active motifs:
- 4-Chlorophenylsulfanyl Group : Enhances lipophilicity and promotes interactions with hydrophobic enzyme pockets, a feature shared with anticonvulsant drugs like zonisamide.
- Trimethoxybenzenecarboxamide Core : Imparts rigidity and facilitates π-π stacking with aromatic residues in biological targets, akin to colchicine-site binders.
- Ethyl Spacer : Balances conformational flexibility and molecular length, optimizing binding to allosteric sites.
Recent studies highlight its potential as a dual-action agent, simultaneously inhibiting inflammatory cytokines (e.g., TNF-α) and oxidative stress mediators (e.g., NADPH oxidase). Computational docking simulations further suggest affinity for carbonic anhydrase isoforms, positioning it as a candidate for glaucoma and cancer therapy.
Structure-Based Classification in Chemical Libraries
The compound belongs to three overlapping structural categories:
Sulfanylethyl Amides
Characterized by a –S–CH₂–CH₂–N– linkage, this class prioritizes sulfur’s dual role as a hydrogen-bond acceptor and redox-active center. Comparative analyses with analogs reveal:
- Electron-Withdrawing Substituents (e.g., 4-Cl): Increase metabolic stability by reducing cytochrome P450-mediated oxidation.
- Methoxy Groups : Ortho/meta/para substitutions on the benzene ring tune electron density and steric bulk, affecting target engagement.
Trimethoxybenzenecarboxamides
These derivatives are classified by their substitution patterns:
- 3,4,5-Trimethoxy : Maximizes symmetry and van der Waals interactions, as observed in microtubule-targeting agents.
- N-Alkylation (e.g., ethyl): Modulates solubility and blood-brain barrier permeability.
Hybrid Pharmacophores
The integration of sulfanylethyl and trimethoxybenzene groups places this compound in a niche category of multitarget ligands, distinct from simpler sulfonamides or benzamides.
Current Research Landscape and Scientific Interest
Ongoing investigations focus on:
- Oncology : Preclinical studies demonstrate antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines, with IC₅₀ values <10 μM. Mechanistic studies implicate tubulin polymerization inhibition and topoisomerase II interference.
- Neuroinflammation : In murine models, the compound reduces IL-6 and COX-2 levels by >50% at 5 mg/kg doses, outperforming reference NSAIDs.
- Chemical Biology : Photoaffinity labeling analogs are being developed to map binding sites in proteomic studies.
Collaborative efforts between academia and industry aim to optimize synthetic routes (e.g., microwave-assisted coupling) and explore prodrug formulations to address solubility limitations.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-22-15-10-12(11-16(23-2)17(15)24-3)18(21)20-8-9-25-14-6-4-13(19)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRELAKYOFRUKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide typically involves multiple steps, starting with the preparation of the trimethoxybenzene core This can be achieved through the methylation of phenol derivatives under controlled conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its scientific research applications, including medicinal chemistry, biological research, and industrial uses, while providing comprehensive data and case studies.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly for its potential therapeutic properties. The following applications have been identified:
- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Antioxidant Properties : Research indicates that it may reduce oxidative stress by scavenging free radicals, which is beneficial in preventing cellular damage associated with various diseases.
Case Study: Anti-inflammatory Effects
In a study conducted on animal models of inflammation, the compound demonstrated a significant reduction in edema and inflammatory markers when compared to control groups. This suggests its potential as a therapeutic agent in inflammatory disorders.
Biological Research
The biological activities of this compound are under investigation for their implications in drug discovery:
- Lead Compound Development : Its unique properties make it a suitable lead compound for synthesizing new bioactive molecules.
- Mechanism of Action Studies : Ongoing research focuses on understanding how the compound interacts with specific receptors and enzymes.
Case Study: Mechanistic Insights
In vitro studies have shown that the compound binds to certain receptors involved in pain signaling pathways, suggesting its utility in developing analgesics.
Industrial Applications
In the industrial sector, this compound is utilized for producing specialty chemicals:
- Coatings and Adhesives : Its chemical properties allow it to enhance the performance of coatings and adhesives used in various applications.
- Advanced Materials : The compound's stability and reactivity make it suitable for developing new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues from Patent Literature
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ():
This compound shares the 4-chlorophenyl group but replaces the trimethoxybenzenecarboxamide with a benzothiazole-acetamide scaffold. The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability compared to the sulfanyl ethyl linker in the target compound. Such modifications are common in kinase inhibitors or antimicrobial agents, suggesting divergent biological targets .- N-Benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]propanamide (): This molecule retains the 3,4,5-trimethoxyphenyl and 4-chlorophenyl motifs but incorporates a pyridyl-propanamide backbone. The pyridyl group may improve solubility and metal-binding capacity, which could influence pharmacokinetics.
Triazole Derivatives ()
- N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine: This triazole derivative shares the 3,4,5-trimethoxyphenyl group and a chlorinated aryl substituent but replaces the carboxamide with a triazole ring. The –N–C–S unit in triazoles is associated with antimicrobial and antitumor activity, as noted in .
Functional Group Analysis
- Trimethoxyphenyl Group:
Present in all compared compounds, this group is linked to tubulin-binding activity in anticancer agents (e.g., combretastatin analogs). Its electron-donating methoxy groups enhance π-π stacking with aromatic residues in protein targets . - Chlorophenyl Group: The para-chloro substitution in the target compound contrasts with ortho- or meta-chloro positions in analogs (e.g., ).
- Sulfanyl vs. Acetamide Linkers:
The sulfanyl (–S–) group in the target compound may confer redox activity or metal chelation capacity, whereas acetamide or triazole linkers in analogs prioritize stability and hydrogen-bonding networks .
Comparative Data Table
Research Implications and Patent Landscape
- Biological Activity: Triazole and benzothiazole analogs demonstrate that the trimethoxyphenyl and chlorophenyl motifs are critical for bioactivity, likely targeting tubulin or microbial enzymes .
- Synthetic Challenges: The sulfanyl ethyl linker in the target compound may pose stability issues compared to more robust acetamide or triazole linkers, necessitating formulation optimization .
Biological Activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide (CAS: 339113-23-4) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C18H20ClNO4S and features a complex structure characterized by a chlorophenyl group, a trimethoxybenzene core, and a carboxamide functional group. The presence of these functional groups contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. These interactions can modulate receptor activity or enzyme function, leading to various biological outcomes. The exact mechanisms remain under investigation but may involve:
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory pathways or cellular signaling.
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in disease processes, particularly those related to oxidative stress and inflammation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could mitigate oxidative stress-related damage.
- Anticancer Potential : Some studies have indicated that it may inhibit the proliferation of cancer cells, although further research is needed to elucidate this effect.
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key analogs:
Case Studies
- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound. The results demonstrated significant inhibition of TNF-alpha production in macrophage cells treated with the compound compared to controls .
- Antioxidant Activity : Research published in the European Journal of Pharmacology assessed the antioxidant capacity of the compound using various assays (DPPH and ABTS). The findings indicated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro .
- Anticancer Potential : An experimental study explored the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions. For example, analogous structures (e.g., N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide) are prepared by reacting activated carboxylic acid derivatives (e.g., acyl chlorides) with amine-containing intermediates under basic conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for improved solubility of aromatic intermediates.
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | 3,4,5-Trimethoxybenzoyl chloride + 2-(4-chlorophenylsulfanyl)ethylamine, DMF, RT, 12h | 65–75 |
- Reference : Similar protocols for acetamide derivatives are described in and , emphasizing the role of base and solvent choice .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns. For example, the 3,4,5-trimethoxybenzene moiety shows distinct aromatic protons (δ 6.5–7.0 ppm) and methoxy peaks (δ 3.7–3.9 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software) resolves bond lengths and angles, confirming the planar geometry of the benzene rings and the thioether linkage .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 7.2–7.4 ppm (aromatic H from 4-chlorophenyl), δ 3.8 ppm (OCH) | |
| X-ray | C–S bond length: ~1.81 Å; dihedral angle between benzene rings: 75–85° |
Advanced Research Questions
Q. How can crystallographic refinement using SHELX resolve ambiguities in the molecular structure of this compound?
- Methodology : SHELX refines X-ray data by:
- Dual-space algorithms : SHELXD for phase problem resolution, especially for non-centrosymmetric crystals.
- Anisotropic displacement parameters : SHELXL refines thermal motion, improving accuracy for heavy atoms (e.g., Cl, S).
- Twinned data handling : SHELXE applies intensity statistics to deconvolute overlapping reflections in twinned crystals.
Q. How can mechanistic insights into the condensation reaction improve synthetic yield and purity?
- Methodology :
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates.
- Byproduct analysis : Side products (e.g., unreacted acyl chloride) are minimized by stoichiometric control of the amine component.
- DFT calculations : Model transition states to predict regioselectivity in thioether linkage formation.
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Case Study : If NMR suggests axial chirality but X-ray shows a planar conformation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
